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4-Amino-3-hydroxybenzaldehyde

Cat. No.: B12063522
M. Wt: 137.14 g/mol
InChI Key: UFXJZUOIUBJPLK-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Medicinal Chemistry Scaffolds

The structure of 4-Amino-3-hydroxybenzaldehyde makes it a valuable building block for creating more elaborate molecular frameworks. smolecule.com In medicinal chemistry, molecular scaffolds form the core structure of a drug molecule to which various functional groups are attached. The development of novel scaffolds is a key area of research for discovering new therapeutic agents.

The utility of this compound as a synthetic precursor is demonstrated in its use to create compounds with potential biological activity. For instance, it is a key reactant in the synthesis of 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid. This reaction typically involves the condensation of this compound with another molecule under controlled conditions to form a more complex structure hypothesized to have applications in medicinal chemistry due to its functional groups. The ability to serve as a starting point for such multi-step syntheses highlights its importance in the generation of new chemical entities for pharmaceutical research.

Importance of Specific Functional Group Array (Amino, Hydroxyl, Aldehyde) in Molecular Design

The chemical behavior and synthetic potential of this compound are dictated by the interplay of its three functional groups: amino (-NH₂), hydroxyl (-OH), and aldehyde (-CHO). smolecule.com Functional groups are specific arrangements of atoms within molecules that are responsible for their characteristic chemical reactions and properties. reachemchemicals.combiotech-asia.org

Amino Group (-NH₂): The amino group is basic and can act as a proton acceptor. solubilityofthings.com This functionality is crucial for forming intermolecular interactions, such as hydrogen bonds, which can influence a molecule's physical properties and its binding to biological targets. solubilityofthings.com In synthesis, the amino group is a nucleophile and can react with various electrophiles, allowing for the extension of the molecular structure.

Hydroxyl Group (-OH): The hydroxyl group is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. solubilityofthings.comhyphadiscovery.com This characteristic often enhances water solubility, a critical factor in drug design. solubilityofthings.com The hydroxyl group can also be a site for further chemical modification, such as etherification or esterification, to alter the properties of the parent molecule. hyphadiscovery.com

Aldehyde Group (-CHO): The aldehyde group is a reactive carbonyl compound. numberanalytics.com It is particularly known for its ability to undergo condensation reactions with primary amines to form Schiff bases (imines). researchgate.net This reaction is widely used in the synthesis of various heterocyclic compounds and other complex organic molecules with diverse biological activities. numberanalytics.comresearchgate.net

Overview of Research Trajectories for Aromatic Amino-Hydroxy Aldehydes

Research involving aromatic aldehydes, particularly those containing hydroxyl and amino groups, is an active area of investigation. These compounds are widely used as precursors in various industrial and research applications. acs.orgnih.gov

One significant research trajectory involves the synthesis of heterocyclic compounds. For example, substituted 2-amino-3-hydroxybenzaldehydes have been used in condensation reactions with ketones to produce 8-hydroxyquinolines, a class of compounds with known biological importance. rsc.org Microwave-assisted synthesis has been explored to improve the efficiency of these reactions. rsc.org

Another area of focus is the study of the reactivity of aromatic aldehydes. Research has been conducted to profile the reactivity of various aromatic aldehydes towards amino groups to understand their potential to form imines with proteins. acs.orgnih.govresearchgate.net This is relevant for assessing the biological activity and potential interactions of these compounds within biological systems. acs.orgnih.gov

Furthermore, hydroxy aromatic aldehydes are utilized in the synthesis of a wide range of derivatives. For example, they are key starting materials for producing α-aminophosphonates and other derivatives that have been investigated for their potential anticancer activities. dovepress.com The condensation of hydroxybenzaldehydes with other molecules continues to be a fruitful strategy for generating libraries of new compounds for biological screening. mdpi.com The development of organocatalysts for reactions involving aromatic aldehydes and hydroxy-ketones is also an ongoing research interest. researchtrends.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO2 B12063522 4-Amino-3-hydroxybenzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

4-amino-3-hydroxybenzaldehyde

InChI

InChI=1S/C7H7NO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H,8H2

InChI Key

UFXJZUOIUBJPLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)O)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Amino 3 Hydroxybenzaldehyde and Its Derivatives

Classical Approaches to Substituted Benzaldehydes and Aminophenols as Precursors

The synthesis of 4-Amino-3-hydroxybenzaldehyde often begins with the preparation of its fundamental precursors: substituted benzaldehydes and aminophenols. Classical methods for obtaining these precursors have been well-established for many years.

For substituted benzaldehydes, reactions like the Claisen-Schmidt condensation have been traditionally employed. This reaction involves the aldol (B89426) condensation of an aldehyde or ketone with an aromatic carbonyl compound lacking an alpha-hydrogen, typically in the presence of a base like sodium hydroxide (B78521). semanticscholar.org Another classical route is the Darzens condensation of substituted benzaldehydes with phenacyl chloride, which can be performed in an aqueous sodium hydroxide solution. sioc-journal.cn

Modern Synthetic Transformations Involving Aromatic Halogenation, Nitration, and Reduction

Modern organic synthesis has introduced more efficient and environmentally benign methods for preparing the precursors to this compound. These methods often involve key transformations like aromatic halogenation, nitration, and reduction.

Aromatic aldehydes and ketones readily undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. organicmystery.comorganicchemistrytutor.com The aldehyde group is a deactivating, meta-directing group. organicmystery.com Halogenation of aromatic compounds typically requires a Lewis acid catalyst, like FeCl₃ or AlBr₃, to activate the halogen. libretexts.orgmasterorganicchemistry.com Nitration is achieved using a mixture of concentrated nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgmasterorganicchemistry.com

A key modern approach to synthesizing p-aminophenol is the catalytic hydrogenation of nitrobenzene (B124822) in an acidic medium using a noble metal catalyst, such as platinum on carbon (Pt/C). acs.orgchemicalbook.com This single-step process involves the in-situ formation of phenylhydroxylamine, which then undergoes an acid-catalyzed rearrangement (Bamberger rearrangement) to yield p-aminophenol. acs.org This method is considered more efficient and environmentally friendly than the classical iron-acid reduction. chemicalbook.com

The following table summarizes a comparison between classical and modern synthetic approaches for key precursors.

PrecursorClassical MethodModern MethodAdvantages of Modern Method
p-Aminophenol Iron-acid reduction of p-nitrophenol acs.orgCatalytic hydrogenation of nitrobenzene acs.orgchemicalbook.comSingle-step reaction, environmentally friendly, no sludge formation chemicalbook.com
Substituted Benzaldehydes Claisen-Schmidt condensation semanticscholar.orgOne-pot reduction/cross-coupling procedures nih.govHigh speed, facilitates radiolabeling nih.gov
Alkylthio-Benzaldehydes Cumbersome classical methods mdma.chReaction of bromo-benzaldehydes with sodium salts of mercaptans in DMF mdma.chGood to excellent yields, accommodates alkoxyl substituents mdma.ch

Regioselective Functionalization Strategies

Achieving the correct substitution pattern on the aromatic ring is critical for the synthesis of this compound. Regioselectivity in C-H functionalization is often controlled through the use of directing groups. researchgate.netacs.org These groups position a transition metal catalyst in proximity to a specific C-H bond, enabling its selective activation and functionalization. acs.org

For benzaldehydes, the aldehyde group itself can act as a directing group, although it is weakly coordinating. researchgate.net More effective are transient directing groups (TDGs), which are formed in-situ by the reaction of the aldehyde with an amine, creating a more strongly coordinating imine. acs.orgresearchgate.net This strategy has been successfully used for the ortho-C–H arylation, chlorination, bromination, and amidation of benzaldehyde (B42025) substrates using palladium and iridium catalysts. acs.orgresearchgate.net This approach avoids the extra steps of installing and removing a permanent directing group. researchgate.net

Catalytic Pathways in Amination and Hydroxylation

The introduction of amino and hydroxyl groups onto the aromatic ring can be achieved through advanced catalytic pathways.

Catalytic Hydroxylation: Direct C-H hydroxylation of aromatic compounds is a powerful tool. Ruthenium(II)-catalyzed C-H mono- and dihydroxylation of anilides has been developed as an efficient method for synthesizing 2-aminophenols. acs.org This method demonstrates excellent regioselectivity and functional group tolerance. acs.org Palladium-catalyzed ortho-C–H hydroxylation of benzaldehydes can be achieved using a transient directing group strategy, offering a complementary approach to methods that work best with electron-rich arenes. acs.org Furthermore, direct hydroxylation of arenes can be accomplished via deprotonative cupration followed by oxidation. acs.org Zeolite catalysts like TS-1 have also shown high activity for the direct hydroxylation of benzene (B151609) to phenol (B47542) using hydrogen peroxide as an oxidant. mdpi.com

Catalytic Amination: Direct catalytic C-H amination represents a step-economical route to arylamines. acs.org These transformations can be categorized based on the substrate, such as arenes with directing groups or simple arenes. acs.org Deprotonative cupration followed by reaction with an aminating agent like BnONH₂ can afford primary anilines. acs.org Rhodium(III) and Ruthenium(II) catalysts have been shown to activate phenols and halobenzenes for SₙAr amination reactions through π-coordination. nih.gov

Synthesis of Schiff Bases from this compound

Schiff bases are a significant class of derivatives of this compound, formed by the condensation of its aldehyde group with a primary amine. chemsociety.org.ngresearchgate.net These compounds, containing an imine or azomethine (-C=N-) group, are important intermediates in organic synthesis and as ligands in coordination chemistry. chemsociety.org.ngteikyomedicaljournal.com

Condensation Reactions with Primary Amines and Amino Acid Derivatives

The synthesis of Schiff bases is typically a reversible reaction involving the nucleophilic addition of a primary amine to the carbonyl carbon of the aldehyde. mdpi.comijmcmed.org This forms a hemiaminal or carbinolamine intermediate, which then dehydrates to form the stable imine. mdpi.comijmcmed.org

The reaction can be performed with a wide range of primary amines. For instance, 4-hydroxybenzaldehyde (B117250) readily reacts with amino acids like L-glycine to form the corresponding Schiff base. chemsociety.org.ngresearchgate.net Similarly, 3-hydroxybenzaldehyde (B18108) has been condensed with amino acids such as glycine, alanine, and asparagine. semanticscholar.org The resulting Schiff bases derived from amino acids are particularly interesting as they retain the ability to coordinate with metal ions through the imine nitrogen and the carboxyl oxygen. chemsociety.org.ng

The table below shows examples of Schiff bases synthesized from substituted benzaldehydes and various amines.

AldehydeAmine/Amino AcidCatalyst/ConditionsReference
3-HydroxybenzaldehydeGlycine, Alanine, AsparagineDimethylamine, 60°C semanticscholar.org
4-HydroxybenzaldehydeL-GlycinePotassium hydroxide (base catalyst) chemsociety.org.ngajol.info
4-Hydroxybenzaldehyde4-Aminobenzoic acidN/A rsc.org
3-Hydroxybenzaldehyde4-Amino-3-hydroxybenzoic acidEthanol (B145695), reflux, glacial acetic acid semanticscholar.org
4-Aminoantipyrine (B1666024)3-HydroxybenzaldehydeN/A researchgate.net

Role of Catalysis in Schiff Base Formation

The formation of Schiff bases is often facilitated by catalysis. The reaction can be catalyzed by either acids or bases, or simply by heat. chemsociety.org.ngresearchgate.netteikyomedicaljournal.com The catalyst's role is to facilitate the dehydration of the carbinolamine intermediate, which is often the rate-determining step. scispace.com

Base Catalysis: Bases like potassium hydroxide have been used to catalyze the condensation of 4-hydroxybenzaldehyde with L-glycine. chemsociety.org.ngajol.info

Acid Catalysis: Glacial acetic acid is often added to reaction mixtures to promote condensation. semanticscholar.org

Heterogeneous Catalysis: Environmentally friendly methods using heterogeneous catalysts under solvent-free conditions have been developed. For example, calcined eggshells (CES) have been used as an efficient catalyst for the condensation of various aromatic aldehydes and amines. scispace.com Another green approach uses P₂O₅ supported on SiO₂ as a catalyst for reactions performed by grinding at room temperature. jocpr.com

These catalytic methods often lead to high yields, shorter reaction times, and simpler work-up procedures compared to non-catalytic or homogeneous catalytic systems. scispace.comjocpr.com

Multicomponent Reaction (MCR) Approaches Utilizing this compound as a Building Block

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. tcichemicals.com This approach is characterized by high atom economy and efficiency, making it an attractive strategy for generating libraries of structurally diverse compounds. tcichemicals.comnih.gov While direct examples of MCRs explicitly using this compound as a primary building block are not extensively detailed in the provided results, the principles of MCRs can be applied to its structural analogs, such as other hydroxybenzaldehydes, to infer potential synthetic pathways.

For instance, MCRs often involve aldehydes as key electrophilic components. Reactions like the Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that utilize aldehydes. nih.govscielo.brresearchgate.net In a hypothetical Ugi-type reaction, this compound could react with an amine, an isocyanide, and a carboxylic acid to form a complex α-acylamino carboxamide derivative. The presence of the amino and hydroxyl groups on the benzaldehyde ring could offer sites for further functionalization or influence the reaction's stereochemistry.

Similarly, the Biginelli and Hantzsch reactions, which are well-known MCRs for synthesizing dihydropyrimidinones and dihydropyridines respectively, frequently employ aromatic aldehydes. tcichemicals.comscielo.br By extension, this compound could serve as the aldehyde component in these reactions, leading to the formation of novel heterocyclic structures bearing the 4-amino-3-hydroxyphenyl moiety.

Organocatalytic MCRs have also been developed, such as the pseudo-three-component reaction of o-hydroxybenzaldehydes with homophthalonitrile, which proceeds via an organocatalyst like L-proline. nih.gov This suggests that this compound, with its o-hydroxybenzaldehyde core structure, could potentially undergo similar transformations to yield complex chromeno[2,3-c]isoquinoline derivatives.

The table below illustrates hypothetical MCRs involving a generic substituted benzaldehyde, which could be adapted for this compound.

MCR TypeReactantsPotential Product Scaffold
Ugi ReactionAldehyde, Amine, Isocyanide, Carboxylic Acidα-Acylamino Carboxamide
Passerini ReactionAldehyde, Isocyanide, Carboxylic Acidα-Acyloxy Carboxamide
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinone
Hantzsch Dihydropyridine SynthesisAldehyde, 2 eq. β-Ketoester, AmmoniaDihydropyridine

Green Chemistry Principles in the Synthesis of this compound Analogs

Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. researchgate.netcolab.ws These principles are increasingly being applied to the synthesis of various organic compounds, including derivatives of this compound and its structural analogs. Key strategies include the use of environmentally benign solvents, alternative energy sources like microwave and ultrasound irradiation, and the development of catalyst-free or recyclable catalytic systems.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and improving yields, often under solvent-free conditions. uokerbala.edu.iqmdpi.com For example, the synthesis of Schiff bases, which are typically formed by the condensation of an amine and an aldehyde, can be significantly expedited using microwave irradiation. uokerbala.edu.iqscirp.org The synthesis of various heterocyclic compounds, such as quinolines and pyrimidines, from aldehyde precursors has been shown to be more efficient under microwave conditions compared to conventional heating, with reactions often completing in minutes rather than hours and resulting in higher yields. rsc.orgrsc.orgafricanjournalofbiomedicalresearch.com The synthesis of 4-O-alkylated benzaldehyde derivatives, precursors to various bioactive compounds, has also been successfully achieved using microwave-assisted methods, demonstrating a significant reduction in reaction time from hours to minutes. mdpi.com

Ultrasound-Assisted Synthesis:

Ultrasonic irradiation is another green technique that enhances reaction rates through acoustic cavitation. researchgate.net This method has been successfully employed for the synthesis of various heterocyclic compounds from aromatic aldehydes. researchgate.netnih.gov For instance, the one-pot, four-component synthesis of 3,4-dihydropyridone derivatives from aromatic aldehydes, Meldrum's acid, alkyl acetoacetates, and ammonium (B1175870) acetate (B1210297) has been achieved with high yields at room temperature using ultrasound. researchgate.net The synthesis of N-substituted 2-pyridone derivatives and their coupling with amino acid esters have also been shown to be more efficient under ultrasonic conditions, providing higher yields in shorter reaction times compared to traditional methods. acs.org

Use of Greener Solvents and Catalysts:

The replacement of volatile and toxic organic solvents with greener alternatives like water or ethanol is a cornerstone of green chemistry. researchgate.netijraset.com The synthesis of Schiff bases has been successfully carried out in water, providing good yields and simplifying the workup process. ijraset.com In some cases, reactions can be performed under solvent-free conditions, further reducing environmental impact. uokerbala.edu.iq The use of natural acid catalysts, such as lime juice, has also been explored for the synthesis of Schiff bases, offering a biodegradable and readily available alternative to conventional acid catalysts. uokerbala.edu.iq

The table below summarizes various green synthetic methods applied to the synthesis of derivatives from substituted benzaldehydes, which are analogous to potential syntheses involving this compound.

Green Chemistry ApproachReactants/Reaction TypeConditionsKey Advantages
Microwave-Assisted SynthesisAromatic aldehyde, Aromatic amineSolvent-free, 600W, 80-120 secRapid reaction, no solvent required. uokerbala.edu.iq
Microwave-Assisted Synthesis2-Amino-3-hydroxybenzaldehyde, KetonesEthanol, 130°C, 30-40 minIncreased yields compared to conventional heating. rsc.org
Microwave-Assisted Synthesis4-Hydroxybenzaldehyde derivatives, AminesVarious solventsSignificant reduction in reaction time. mdpi.com
Ultrasound-Assisted SynthesisAromatic aldehydes, Malononitrile, etc.Water, 45 kHz, 60°C, 5-15 minHigh yields, short reaction times. uokerbala.edu.iq
Ultrasound-Assisted SynthesisAromatic aldehydes, Meldrum's acid, etc.Glacial acetic acid, room temp.High yields, mild conditions. researchgate.net
Greener SolventsAromatic aldehydes, Ethylene diamineWater, 70°C, 2-3 hrsEnvironmentally benign solvent, good yields. ijraset.com
Natural CatalystsVanillin, p-AminoacetophenoneLime juice, grindingUse of a natural, biodegradable catalyst. uokerbala.edu.iq

Reactivity, Reaction Mechanisms, and Chemical Transformations

Reactions of the Aldehyde Moiety

The aldehyde group (-CHO) is a primary site for nucleophilic attack and condensation reactions, and it can also undergo oxidation and reduction.

The most common reaction of aldehydes is nucleophilic addition to the electrophilic carbonyl carbon. pressbooks.publibretexts.org A nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. pressbooks.pub This intermediate is then typically protonated to yield an alcohol. pressbooks.pub

The general mechanism is as follows:

Step 1: Nucleophilic Attack. A nucleophile (:Nu⁻) attacks the partially positive carbonyl carbon. The π electrons of the C=O bond move to the oxygen atom. pressbooks.pub

Step 2: Protonation. The resulting negatively charged alkoxide intermediate is protonated by a protic solvent or added acid to form the final alcohol product. pressbooks.pub

In 4-Amino-3-hydroxybenzaldehyde, the reactivity of the aldehyde group is influenced by the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups on the aromatic ring. These groups increase the electron density on the carbonyl carbon through resonance, which can reduce its electrophilicity compared to unsubstituted benzaldehyde (B42025), thereby making it less reactive towards nucleophiles. doubtnut.com

This compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases (-C=N-). researchgate.netresearchgate.net This reaction is one of the most important transformations for aldehydes and involves the formation of a carbon-nitrogen double bond. researchgate.net The reaction is typically catalyzed by acid or base and involves the elimination of a water molecule. researchgate.netchemsociety.org.ng

The general reaction for Schiff base formation is: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

Schiff bases derived from substituted benzaldehydes are valuable intermediates in organic synthesis and are known to form stable complexes with various transition metals. researchgate.netchemsociety.org.ngscirp.org For instance, Schiff bases synthesized from 4-hydroxybenzaldehyde (B117250) and amino acids can coordinate with metal ions like Co(II) and Cu(II) through the imine nitrogen and carboxyl oxygen. researchgate.net The synthesis of a Schiff base from 4-hydroxybenzaldehyde and 4-aminophenol (B1666318) has been achieved by refluxing an equimolar mixture in ethanol (B145695) with a catalytic amount of glacial acetic acid. ekb.eg Similarly, reactions with other primary amines, such as those derived from 4-amino-antipyrine, yield corresponding Schiff base ligands. mdpi.com

Table 1: Examples of Schiff Base Formation with Substituted Aldehydes This table is illustrative of typical reactions; specific outcomes for this compound may vary.

AldehydeAmineCatalystProduct TypeReference(s)
4-HydroxybenzaldehydeL-GlycineBase (KOH)(E)-2-(4-hydroxybenzylideneamino) acetic acid researchgate.netchemsociety.org.ng
2-Hydroxybenzaldehyde4-Amino-antipyrine-1-phenyl-2,3-dimethyl-4-(N-salicylidene)-3-pyrazolin-5-one mdpi.com
4-Hydroxybenzaldehyde4-AminophenolAcetic Acid4-[4-hydroxybenzylidene) amino] phenol (B47542) ekb.eg
3-Hydroxy 4-amino benzoic acid3-Hydroxybenzaldehyde (B18108)-3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid grafiati.com

The aldehyde functional group can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde group of this compound can be oxidized to a carboxyl group (-COOH), forming 4-amino-3-hydroxybenzoic acid. This transformation can be achieved using various oxidizing agents. For example, the oxidation of phenolic aldehydes like 4-hydroxybenzaldehyde can occur in the presence of ozone or hydroxyl radicals. acs.org Oxidative polycondensation of 4-hydroxybenzaldehyde has been achieved using hydrogen peroxide in an aqueous alkaline medium, yielding oligomers. tandfonline.com

Reduction: The aldehyde group can be reduced to a primary alcohol (-CH₂OH), yielding 4-amino-3-hydroxyphenyl)methanol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Reactivity of the Amino Group

The primary amino group (-NH₂) on the aromatic ring is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization.

Acylation: The nucleophilic amino group readily reacts with acylating agents such as acid chlorides and acid anhydrides to form amide derivatives. asm.orgresearchgate.net For example, arylamine N-acetyltransferases are enzymes that catalyze the N-acetylation of various 2-aminophenol (B121084) derivatives using acetyl-CoA. asm.org This indicates that the amino group of this compound can be acetylated to form N-(4-formyl-2-hydroxyphenyl)acetamide. Friedel-Crafts acylation is another method used to introduce an acyl group onto an aromatic ring, though in this case, it would be the amino group that is acylated. rsc.org

Alkylation: The amino group can also be alkylated by reaction with alkyl halides. google.com This reaction can proceed stepwise to form secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. Phase-transfer catalysis is an effective method for the alkylation of related compounds, such as glycinate (B8599266) Schiff bases, using alkyl halides. organic-chemistry.org The hydroxyl group on phenols can also be alkylated under basic conditions, which must be considered as a potential competing reaction. google.comresearchgate.net

Table 2: General Acylation and Alkylation Reactions This table provides general examples of reactions involving amino and hydroxyl groups.

Functional GroupReagent TypeExample ReagentProduct TypeReference(s)
Amino (-NH₂)Acyl HalideAcetyl chlorideAmide asm.org
Amino (-NH₂)Alkyl HalideMethyl iodideMethylated Amine google.comorganic-chemistry.org
Hydroxyl (-OH)Alkyl HalideDiethylaminoethyl chlorideEther google.comresearchgate.net
Hydroxyl (-OH)Acid AnhydrideAcetic anhydrideEster rsc.org

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). cuhk.edu.hk The resulting product is an aryldiazonium salt.

Step 1: Diazotization. Ar-NH₂ + NaNO₂ + 2HX → [Ar-N≡N]⁺X⁻ + NaX + 2H₂O

These diazonium salts are highly reactive intermediates. aip.orgresearchgate.net They are susceptible to replacement by a variety of nucleophiles and are widely used in synthesis. A key reaction of diazonium salts is azo coupling, where the diazonium ion acts as an electrophile and attacks an electron-rich aromatic ring (the coupling component), such as a phenol or another amine. cuhk.edu.hknih.gov This reaction forms an azo compound (Ar-N=N-Ar'), which are often intensely colored and used as dyes. nih.gov For example, the diazotized salt of 4-aminoacetophenone has been coupled with 4-hydroxybenzaldehyde to produce an azo compound. aip.org

Investigation of Reaction Mechanisms via Experimental and Computational Approaches

Solvent Effects on Reaction Pathways

The choice of solvent is a critical parameter in chemical synthesis, capable of dramatically influencing reaction rates, altering product distributions, and even determining the viability of a particular reaction pathway. allrounder.ai For a multifunctional molecule like this compound, which contains nucleophilic amino, acidic hydroxyl, and electrophilic aldehyde groups, solvent-solute interactions are particularly significant. The solvent's properties—such as polarity, proticity (hydrogen-bonding ability), and coordinating ability—can selectively stabilize or destabilize reactants, intermediates, transition states, and products, thereby guiding the reaction's outcome. allrounder.aichemrxiv.org

The influence of a solvent on reactions in solution can be attributed to several factors:

Stabilization Effects: Solvents can stabilize charged or polar species through dipole-dipole interactions or hydrogen bonding. This stabilization can lower the activation energy of a reaction, thus increasing its rate. allrounder.ai

Reactant Solubility: The extent to which reactants dissolve in a solvent dictates their concentration and availability for reaction, directly impacting reaction kinetics. numberanalytics.com

Mechanism Alteration: A solvent can favor one reaction mechanism over another. For instance, polar protic solvents are known to facilitate SN1 reactions by stabilizing the carbocation intermediate, while polar aprotic solvents favor SN2 pathways. allrounder.ai

Equilibrium Position: Solvents can shift the position of a chemical equilibrium by preferentially solvating either the reactants or the products.

In the context of this compound, these effects are most pronounced in its characteristic condensation and cyclization reactions.

Influence on Schiff Base Formation

The condensation of the primary amino group of this compound with a carbonyl compound, or its own aldehyde group reacting with a primary amine, to form an imine (Schiff base) is a foundational reaction. The solvent plays a pivotal role in this equilibrium-driven process.

Polar protic solvents like ethanol or methanol (B129727) are commonly used for Schiff base synthesis. ekb.eg They are effective at dissolving both the aminobenzaldehyde and the corresponding amine/carbonyl reactant. Furthermore, they can facilitate the reaction by participating in proton transfer steps and stabilizing the polar hemiaminal intermediate that forms during the reaction. nih.gov However, since water is a byproduct of the condensation, the use of protic solvents can also favor the reverse reaction (hydrolysis) unless the water is removed.

In contrast, non-polar aprotic solvents such as toluene (B28343) or benzene (B151609) are often employed with a Dean-Stark apparatus. asianpubs.org This setup allows for the azeotropic removal of water as it is formed, driving the equilibrium toward the imine product. This technique is particularly useful for achieving high yields, as it overcomes the reversibility of the reaction. asianpubs.org Studies on the condensation of similar aminopyridines with salicylaldehydes have shown that reactions in ethanol can lead to complicated mixtures, whereas using dry toluene under Dean-Stark conditions provides the desired Schiff bases in good yields and high purity. asianpubs.org

The effect of solvent choice on the formation of imines from substituted benzaldehydes is summarized in the table below, drawing parallels for reactions involving this compound.

Table 1: Effect of Solvent on Schiff Base Synthesis from Benzaldehyde Derivatives
SolventSolvent TypeTypical ConditionsObserved Effect on Reaction PathwayReference
Ethanol/MethanolPolar ProticRefluxActs as a good solvent for reactants and can catalyze the reaction. However, as a product, water can promote the reverse hydrolysis reaction. ekb.egresearchgate.net
TolueneNon-polar AproticReflux with Dean-Stark trapFacilitates the removal of water, driving the equilibrium towards the formation of the imine product, resulting in higher yields. asianpubs.org
AcetonitrilePolar AproticStirring at elevated temperatureThe equilibrium between the starting materials, hemiaminal, and imine can be observed. Apolar solvents tend to favor the hemiaminal, while polar solvents can shift the equilibrium toward the Schiff base. mdpi.com
N,N-Dimethylformamide (DMF)Polar AproticElevated temperatureHigh boiling point and polarity can facilitate reactions requiring higher energy, but its hygroscopic nature can sometimes inhibit reactions that produce water. acs.org

Influence on Cyclocondensation Reactions

This compound is a valuable precursor for the synthesis of heterocyclic compounds, such as phenoxazinones, through oxidative cyclocondensation reactions. researchgate.net In these transformations, the solvent can influence not only the reaction rate and yield but also the product selectivity.

Research on the oxidative cyclocondensation of o-aminophenols has demonstrated a significant solvent dependency. researchgate.net The nature of the solvent and the proportion of water in the reaction mixture can impact the yield of the resulting 2-aminophenoxazin-3-one. Similarly, in three-component reactions involving an amino-isoxazole, salicylaldehyde, and an N-aryl-3-oxobutanamide, the reaction pathway can be switched to yield different heterocyclic scaffolds depending on the solvent and catalyst system. beilstein-journals.org For example, the reaction could proceed through the formation of an intermediate imine, a pathway whose favorability is solvent-dependent. beilstein-journals.org

The polarity and hydrogen-bonding capabilities of the solvent can influence the conformation of the reactant molecule. In this compound, an intramolecular hydrogen bond can exist between the ortho-hydroxyl and amino groups. A solvent that can disrupt this internal hydrogen bond through its own hydrogen-bonding interactions may alter the nucleophilicity of the amino group or the reactivity of the hydroxyl group, thereby affecting the subsequent cyclization pathway.

The table below illustrates how reaction conditions, particularly the solvent, can dictate the outcome of cyclocondensation reactions involving precursors similar to this compound.

Table 2: Solvent Influence on Cyclocondensation Reaction Pathways
Reaction TypePrecursorsSolventConditionsProduct TypeReference
Three-component heterocyclization5-amino-3-methylisoxazole, salicylaldehyde, N-aryl-3-oxobutanamideEthanolMechanical stirring, 48hKnoevenagel adduct and Schiff base beilstein-journals.org
Three-component heterocyclization5-amino-3-methylisoxazole, salicylaldehyde, N-aryl-3-oxobutanamideEthanolUltrasonication, 4h, rtSubstituted chroman-3-carboxamide beilstein-journals.org
Oxidative Cyclocondensationo-aminophenolsAqueous buffer / Organic solvent mixturesLaccase/Air2-Amino-3H-phenoxazin-3-ones (yield is solvent dependent) researchgate.net
Michael Addition / Cyclocondensation4,4′-oxydibenzaldehyde, malononitrile, dimedoneEthanolPiperidine (catalyst), refluxbis(2-amino-tetrahydro-4H-chromene) acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-Amino-3-hydroxybenzaldehyde is expected to reveal distinct signals for each type of proton in the molecule. The aromatic region would display a complex splitting pattern due to the three protons on the benzene (B151609) ring. Based on the electronic effects of the substituents—the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing aldehyde (-CHO) group—the chemical shifts can be predicted. For comparison, the aromatic protons of 3-aminobenzaldehyde (B158843) appear between δ 6.72 and 7.16 ppm, while those for 4-aminobenzaldehyde (B1209532) are observed at δ 6.66 and 7.54 ppm. rsc.org The aldehyde proton should appear as a singlet significantly downfield, typically in the δ 9.5-10.0 ppm range. The protons of the -OH and -NH₂ groups would appear as broad singlets whose chemical shifts are dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. This compound has seven distinct carbon environments. The aldehyde carbonyl carbon is the most deshielded, expected to appear around δ 190 ppm. The aromatic carbons will resonate in the typical range of δ 110-160 ppm, with their specific shifts influenced by the attached functional groups. For instance, the carbon bearing the hydroxyl group (C3) would be shifted downfield, while the carbon with the amino group (C4) would also be significantly affected. In 3-aminobenzaldehyde, aromatic carbon signals range from 112.80 to 149.48 ppm. rsc.org

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between adjacent aromatic protons, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations, for example, from the aldehyde proton to the C1 and C2 carbons of the ring, providing definitive structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on standard substituent effects and data from similar compounds. Actual experimental values may vary.

PositionAtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
1C-CHO-~190
-H-CHO~9.7-
2Ar C-H~7.2~115
3Ar C-OH-~145
-O-HVariable (broad s)-
4Ar C-NH₂-~150
-N-H₂Variable (broad s)-
5Ar C-H~6.8~118
6Ar C-H~7.3~125

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. A broad band in the 3500-3200 cm⁻¹ region is expected, corresponding to the O-H stretching of the phenolic group and the N-H stretching vibrations of the primary amine. nih.govupi.edu The C=O stretching of the aldehyde group typically gives a strong, sharp absorption band in the range of 1700-1670 cm⁻¹. orientjchem.org Aromatic C=C stretching vibrations are expected to appear in the 1600-1450 cm⁻¹ region. Additionally, C-H stretching from the aromatic ring and the aldehyde group would be observed around 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹, respectively.

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. While IR is sensitive to vibrations involving a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For this compound, the aromatic ring vibrations, particularly the symmetric "breathing" mode, would likely produce a strong Raman signal. The C=O stretch is also Raman active. In contrast, the O-H and N-H stretching vibrations, which are strong in the IR spectrum, are typically weaker in the Raman spectrum. Analysis of the Raman spectrum for a related compound, 3-amino-4-hydroxybenzene sulfonic acid, aids in assigning vibrational modes. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Method
O-H Stretch (Phenol)3400-3200 (Broad)FTIR (Strong)
N-H Stretch (Amine)3500-3300 (Medium)FTIR (Medium)
Aromatic C-H Stretch3100-3000FTIR (Medium), Raman (Strong)
Aldehyde C-H Stretch2900-2800, 2800-2700FTIR (Medium)
C=O Stretch (Aldehyde)1700-1670FTIR (Strong), Raman (Medium)
Aromatic C=C Stretch1620-1450FTIR (Medium), Raman (Strong)
C-O Stretch (Phenol)1260-1180FTIR (Strong)
C-N Stretch1340-1250FTIR (Medium)

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For this compound (molecular weight: 137.14 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ at m/z 137 or 138, respectively.

The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for this molecule would likely involve:

Loss of carbon monoxide (CO): A peak at m/z 109 ([M-28]⁺) resulting from the cleavage of the aldehyde group.

Loss of hydrogen cyanide (HCN): A peak at m/z 110 ([M-27]⁺) from the cleavage involving the amino group and an adjacent ring carbon.

Tandem mass spectrometry (MS/MS) studies on related aromatic aldehydes have shown the formation of a characteristic fragment ion at m/z 120, which can help in identifying the aromatic aldehyde core. core.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. nist.gov The spectrum is characteristic of the conjugated π-electron systems within a molecule. This compound contains several chromophores (light-absorbing groups): the benzene ring, the carbonyl group (-C=O), and the amino group (-NH₂), as well as an auxochrome (-OH).

The interaction between these groups creates an extended conjugated system, shifting the absorption maxima (λmax) to longer wavelengths (a bathochromic shift). The spectrum is expected to show intense absorptions corresponding to π → π* transitions associated with the aromatic system and the carbonyl group. A less intense absorption at a longer wavelength, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons, may also be visible. aip.orgrasayanjournal.co.in The presence of the electron-donating -NH₂ and -OH groups on the aromatic ring conjugated with the electron-withdrawing -CHO group will significantly influence the energy of these transitions and thus the λmax values.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique can provide precise measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While specific crystal structure data for this compound is not publicly available, analysis of related structures like the cocrystal of 4-hydroxybenzaldehyde (B117250) reveals key structural features. nih.gov If a single crystal of this compound were analyzed, it would be expected to crystallize in a non-centrosymmetric or centrosymmetric space group. The crystal packing would likely be dominated by strong intermolecular hydrogen bonds involving the phenolic hydroxyl group, the amino group, and the aldehyde's carbonyl oxygen. These interactions would create a stable, three-dimensional supramolecular network. Data obtained would include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom in the asymmetric unit.

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of compounds derived from or related to this compound reveals a complex network of intermolecular interactions, with hydrogen bonding playing a pivotal role in stabilizing the solid-state structure. In many related structures, such as those involving Schiff bases derived from hydroxybenzaldehydes, strong intermolecular hydrogen bonds of the N—H···N and N—H···O types are prevalent. grafiati.com These interactions contribute significantly to the formation of three-dimensional supramolecular architectures. grafiati.com

Crystal Packing and Supramolecular Assembly

The arrangement of this compound molecules in a crystal lattice is a result of a delicate balance of various intermolecular forces, leading to a specific supramolecular assembly. The hydrogen bonds described previously are the primary drivers of this assembly, often resulting in layered structures or complex three-dimensional networks. researchgate.netscienceopen.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C₇H₇NO₂, the theoretical elemental composition can be calculated based on its atomic weights. This analytical method is crucial for verifying the purity and identity of the compound after synthesis. researchgate.net

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.011784.07761.31
HydrogenH1.00877.0565.15
NitrogenN14.007114.00710.22
OxygenO15.999231.99823.33
Total 137.138 100.00

Note: Atomic weights are based on standard values. The molecular weight computed by PubChem is 137.14 g/mol . nih.gov

Experimental values obtained from elemental analysis of a pure sample of this compound are expected to be in close agreement with these theoretical percentages, confirming the successful synthesis and purity of the compound. ekb.eg

Thermal Analysis (e.g., Thermogravimetric Analysis, TGA)

Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com This analysis provides valuable information about the thermal stability, decomposition profile, and composition of a material. eltra.com For this compound and its derivatives, TGA can reveal the temperatures at which significant weight loss occurs, indicating decomposition or the loss of volatile components.

Studies on related compounds, such as polymers derived from hydroxybenzaldehydes, demonstrate the utility of TGA in assessing thermal stability. ekb.egbeilstein-journals.org For instance, the TGA of an oligo-3-hydroxybenzaldehyde showed a 5% weight loss at 231°C and a 50% weight loss at temperatures exceeding 1000°C, indicating high thermal stability. scispace.com Similarly, Schiff base oligomers have been shown to be resistant to thermo-oxidative decomposition, with significant weight loss occurring at elevated temperatures. researchgate.net

A typical TGA curve for a compound like this compound would show a stable baseline until the onset of decomposition, at which point a significant drop in mass would be observed. The specific decomposition temperatures and the percentage of residual mass provide insights into the compound's thermal robustness. This information is particularly relevant for applications where the material might be exposed to high temperatures. nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Amino-3-hydroxybenzaldehyde, DFT calculations would typically be employed to determine its most stable three-dimensional geometry (geometric optimization) and to understand the distribution of electrons within the molecule (electronic structure).

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, provides an indication of the molecule's stability and its ability to participate in chemical reactions. A smaller gap generally suggests higher reactivity. Specific HOMO-LUMO gap data for this compound are not documented in the reviewed literature.

An electrostatic potential map is a visual representation of the charge distribution within a molecule. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other molecules. Such a map for this compound would highlight the reactive sites, but specific studies providing this information are not available.

Vibrational Frequency Calculations and Spectral Prediction

Computational methods can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These theoretical predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to the corresponding functional groups. While experimental spectra may exist, detailed computational vibrational frequency analyses for this compound are not present in the available literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For this compound, MD simulations could reveal its conformational flexibility and how it interacts with solvent molecules or other surrounding entities. This information is crucial for understanding its behavior in different environments, but such simulation studies have not been reported.

Molecular Docking Studies for Ligand-Target Interactions (Mechanistic Insight)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target like a protein or enzyme. While one study noted the inclusion of this compound in a library of compounds for a docking study against peroxisome proliferator-activated receptor-gamma (PPARγ), specific binding energy data and detailed interaction analyses for this individual compound were not provided. asianpubs.org

Binding Energy and Interaction Residue Analysis

No studies were found that specifically detail the binding energy of this compound with any biological target or provide an analysis of its interaction residues.

Investigation of Inhibitory Nature and Binding Features

There is a lack of computational investigations into the inhibitory nature and specific binding features of this compound against any particular enzyme or receptor.

Conceptual Density Functional Theory (CDFT) for Chemical Reactivity Properties

Specific Conceptual Density Functional Theory (CDFT) calculations to determine the chemical reactivity properties of this compound, such as global and local reactivity descriptors, have not been reported in the searched literature.

Coordination Chemistry and Metal Complexes of 4 Amino 3 Hydroxybenzaldehyde Derivatives

Synthesis and Characterization of Schiff Base Metal Complexes

The synthesis of Schiff base metal complexes derived from 4-amino-3-hydroxybenzaldehyde typically involves a two-step process. First, the Schiff base ligand is prepared through the condensation reaction of this compound with a primary amine. This reaction is often catalyzed by a few drops of acid or base and carried out in a suitable solvent like ethanol (B145695). The resulting Schiff base is then reacted with a metal salt (e.g., chlorides, acetates, or sulfates) in a 1:1 or 1:2 metal-to-ligand molar ratio to yield the desired complex. uobabylon.edu.iqnih.govmdpi.com These complexes are often colored precipitates that can be filtered, washed, and dried. nih.gov

The characterization of these complexes involves a suite of spectroscopic and analytical techniques to elucidate their structure and properties. Elemental analysis is used to determine the empirical formula and stoichiometry of the complexes. uobabylon.edu.iq Molar conductance measurements in solvents like DMF or DMSO can distinguish between electrolytic and non-electrolytic complexes. orientjchem.orgjmchemsci.com

Schiff bases derived from this compound can act as multidentate ligands, coordinating to metal ions through various donor atoms. The specific coordination mode, such as bidentate or tridentate, depends on the structure of the primary amine used in the Schiff base synthesis and the reaction conditions.

Bidentate Coordination: In many cases, the Schiff base coordinates to the metal center in a bidentate fashion through the phenolic oxygen and the azomethine nitrogen atom. mdpi.com This mode of coordination is common in complexes with various transition metals.

Tridentate Coordination: When the primary amine contains an additional donor group, the resulting Schiff base can act as a tridentate ligand. For example, a Schiff base formed from 4-aminoantipyrine (B1666024), 3-hydroxybenzaldehyde (B18108), and ethylenediamine (B42938) can behave as a tridentate ligand, coordinating through three nitrogen atoms of the azomethine groups. uobabylon.edu.iq Similarly, Schiff bases derived from amino acids can coordinate through the imine nitrogen, carboxyl oxygen, and sometimes the phenolic oxygen, leading to tridentate chelation. chemsociety.org.ngajol.info Azo Schiff base ligands have also been shown to coordinate in a neutral tridentate manner. sigmaaldrich.com

The flexibility in coordination modes allows for the formation of complexes with different geometries, such as octahedral or square planar, which in turn influences their physical and chemical properties. uobabylon.edu.iqbohrium.com

Spectroscopic techniques are indispensable for confirming the formation of Schiff base metal complexes and understanding the coordination environment of the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to identify the coordination sites of the ligand. The formation of the Schiff base is confirmed by the appearance of a characteristic band for the azomethine group (ν(C=N)) in the region of 1550-1651 cm⁻¹. orientjchem.org Upon complexation, this band typically shifts to a lower or higher frequency, indicating the coordination of the azomethine nitrogen to the metal ion. mdpi.comsemanticscholar.org Additionally, the disappearance or shifting of the broad ν(O-H) band of the phenolic group suggests its deprotonation and coordination to the metal center. The appearance of new, weaker bands in the far-IR region (around 400-500 cm⁻¹) can be attributed to the formation of M-N and M-O bonds, further confirming complexation. uobabylon.edu.iqsemanticscholar.org

Interactive Table: Key IR Spectral Data for Schiff Base Metal Complexes

Functional GroupLigand (cm⁻¹)Complex (cm⁻¹)Implication
Azomethine (C=N)1610 - 16831523 - 1669Coordination of azomethine nitrogen
Phenolic (O-H)~3400Absent or ShiftedDeprotonation and coordination of phenolic oxygen
Metal-Nitrogen (M-N)-400 - 523Formation of M-N bond
Metal-Oxygen (M-O)-420 - 569Formation of M-O bond

Note: The exact wavenumbers can vary depending on the specific ligand and metal ion.

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the electronic transitions within the ligand and the geometry of the complex. The UV-Vis spectra of the Schiff base ligands typically show absorption bands corresponding to π→π* and n→π* transitions. bohrium.comresearchgate.net Upon complexation, these bands may shift, and new bands may appear in the visible region due to ligand-to-metal charge transfer (LMCT) and d-d electronic transitions of the metal ion. bohrium.com These d-d transitions are particularly useful for determining the coordination geometry of the complex (e.g., octahedral, tetrahedral, or square planar). orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the diamagnetic metal complexes. In the ¹H NMR spectrum of the ligand, the proton of the azomethine group (-CH=N-) appears as a singlet. orientjchem.org Upon complexation, this signal often shifts, confirming the coordination of the nitrogen atom. mdpi.comorientjchem.org Similarly, the signal for the phenolic -OH proton in the ligand spectrum either disappears or shifts in the complex spectrum, indicating its involvement in coordination. mdpi.com

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is a valuable technique for studying paramagnetic complexes, such as those of Cu(II). mdpi.com The ESR spectra, recorded for powder samples at room temperature, provide information about the geometry of the complex and the nature of the metal-ligand bonding. mdpi.com The g-values (g|| and g⊥) and the hyperfine splitting constant (A||) can be used to determine if the complex has, for instance, a distorted octahedral or square planar geometry. mdpi.com

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes derived from this compound Schiff bases can be investigated using techniques like cyclic voltammetry (CV). sigmaaldrich.comnih.gov CV studies provide insights into the redox properties of the complexes, which are crucial for their potential applications in areas like catalysis and sensor technology. sigmaaldrich.combohrium.com The cyclic voltammograms can reveal information about the stability of different oxidation states of the metal ion and the reversibility of the redox processes. For instance, the redox behavior of copper(II) and vanadyl(II) complexes has been studied to understand their electron transfer properties. sigmaaldrich.com The electrochemical properties of these complexes can be tuned by modifying the Schiff base ligand or the metal center. nih.gov

Catalytic Applications of Metal Complexes

Schiff base metal complexes are widely recognized for their catalytic activity in a variety of organic transformations. chemsociety.org.ngajol.infonih.gov The catalytic potential of complexes derived from this compound stems from the ability of the metal center to exist in multiple oxidation states and to coordinate with substrate molecules. These complexes have been explored as catalysts in oxidation reactions. chemsociety.org.ng For example, some Schiff base complexes have been found to be effective catalysts for the oxidation of alcohols and cyclohexene. nih.gov The efficiency and selectivity of the catalytic process can be influenced by the nature of the Schiff base ligand, the metal ion, and the reaction conditions. nih.govrsc.org

Applications in Materials Science and Organic Chemistry

As a Fundamental Building Block for Complex Organic Synthesis

The strategic placement of reactive functional groups allows 4-Amino-3-hydroxybenzaldehyde to be a key starting material for building intricate molecular architectures. The aldehyde group is a prime site for condensation reactions, while the ortho-aminophenol moiety provides a platform for cyclization and the formation of stable ring systems.

The structure of this compound is particularly well-suited for the synthesis of heterocyclic compounds. The aldehyde functionality readily reacts with primary amines to form Schiff bases (imines). These intermediates can then undergo intramolecular cyclization involving the adjacent hydroxyl or amino groups.

A significant application is in the formation of benzoxazole (B165842) rings. The ortho-aminophenol structure is a direct precursor to the 2-substituted benzoxazole scaffold. While research often highlights the use of the related 4-amino-3-hydroxybenzoic acid as a precursor for polybenzoxazole (PBO) polymers, the fundamental cyclization chemistry is analogous. nih.gov The process typically involves an initial condensation or acylation at the amino group, followed by a ring-closing dehydration reaction to form the stable oxazole (B20620) ring.

Furthermore, the aldehyde group is a common reactant in multicomponent reactions to build other heterocyclic systems. For instance, benzaldehyde (B42025) derivatives are widely used in condensation reactions with compounds like 4-aminoantipyrine (B1666024) or substituted 1,2,4-triazoles to form Schiff base intermediates, which are then cyclized to create larger heterocyclic structures such as oxazepines or complex triazole-based molecules. asianpubs.orgnih.govresearchgate.net

Table 1: Examples of Heterocyclic Synthesis Involving Benzaldehyde Scaffolds This table is based on reactions of analogous benzaldehyde derivatives, illustrating the synthetic utility of the functional groups present in this compound.

Starting Benzaldehyde Derivative Reactant(s) Resulting Heterocycle Type
3-Hydroxybenzaldehyde (B18108) 4-Aminoantipyrine, Phthalic Anhydride Oxazepine asianpubs.orgresearchgate.net
4-Hydroxybenzaldehyde (B117250) 4-Amino-1,2,4-triazoles, Formaldehyde (B43269), 4-Piperidinecarboxyamide Piperidine-Triazole Conjugate nih.gov
4-Hydroxybenzaldehyde 3-Amino-4-methylthiophene-2-carbohydrazide Thiophene-Hydrazone Derivative scielo.br
4-Amino-3-hydroxybenzoic acid (Self-polymerization) Polybenzoxazole nih.gov

In medicinal chemistry, simple, functionalized aromatic rings are often used as "scaffolds" upon which more complex, biologically active molecules are built. This compound serves as an excellent precursor for such scaffolds due to its multiple points for chemical modification.

Chalcone (B49325) and Flavonoid Scaffolds: Chalcones (1,3-diaryl-2-propen-1-ones) are important bioprecursors to flavonoids and are known for a wide range of pharmacological activities. mdpi.com They are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone. The functional groups on this compound could be strategically modified or protected to direct this reaction, embedding its core structure into a chalcone framework for subsequent biological screening.

Schiff Bases and N-Acylhydrazones: The aldehyde group is readily converted into an imine (Schiff base) through reaction with a primary amine. researchgate.net This imine linkage is a common feature in many pharmacologically active compounds. For example, reacting the aldehyde with hydrazides produces N-acylhydrazones, a class of compounds known to possess analgesic, anti-inflammatory, anticancer, and antimicrobial properties. scielo.br The amino and hydroxyl groups on the this compound ring provide additional sites for hydrogen bonding, which can be crucial for binding to biological targets like enzymes. scielo.br

Enzyme Inhibitor Design: Substituted benzaldehydes are frequently used as starting points for designing enzyme inhibitors. For example, derivatives of 4-(diethylamino)benzaldehyde (B91989) have been synthesized and optimized as potent and selective inhibitors of aldehyde dehydrogenase (ALDH) isoforms, which are implicated in cancer. acs.org The specific substitution pattern on the aromatic ring is critical for achieving potency and selectivity, highlighting the value of having multiple functional groups, as in this compound, for creating diverse molecular libraries for drug discovery. acs.org

Polymer Chemistry and Functional Macromolecules

The ability of this compound to participate in polymerization reactions makes it a valuable monomer for creating functional macromolecules with tailored properties. Its aromatic core can impart thermal stability, while the various functional groups can be used to form different polymer linkages or to introduce specific chemical or physical properties.

Step-growth polymerization is a common method for synthesizing polymers from multifunctional monomers. This compound can act as a monomer in several types of polycondensation reactions.

Polyimines: Also known as poly(azomethine)s or Schiff base polymers, polyimines are formed by the polycondensation reaction between a dialdehyde (B1249045) and a diamine. While this compound is a mono-aldehyde, it can be used to create polymers in several ways. It can be reacted with a diamine where its own amino group participates in forming a branched or cross-linked structure, or it can be used to end-cap a polymer chain. More commonly, related dialdehydes are condensed with diamines to form linear polyimines. dtic.mil These polymers contain a conjugated -C=N- backbone, which often results in thermal stability and interesting electronic properties. researchgate.netdergipark.org.tr

Polyesters: The hydroxyl group of this compound can react with dicarboxylic acids or, more typically, their more reactive acyl chloride derivatives, to form ester linkages. The polymerization of a diacid chloride with a bisphenol (a molecule with two hydroxyl groups) is a standard route to aromatic polyesters. Research has demonstrated the synthesis of thermally stable polyesters by reacting Schiff bases derived from 4-hydroxybenzaldehyde and 4-aminophenol (B1666318) with diacid chlorides like adipoyl chloride and sebacoyl chloride via interfacial polycondensation. ekb.eg This demonstrates the feasibility of incorporating the hydroxybenzaldehyde moiety into a polyester (B1180765) backbone.

Table 2: Polymer Synthesis Routes Involving Benzaldehyde Derivatives

Polymer Type Reactive Groups Utilized (on Benzaldehyde Monomer) Co-monomer Type Resulting Linkage
Polyimine Aldehyde Diamine Imine (-C=N-) dtic.milresearchgate.net
Polyester Hydroxyl Diacid Chloride Ester (-COO-) ekb.eg
Polybenzoxazole Amino, Hydroxyl (Self-condensation of acid derivative) Oxazole Ring nih.gov

Polymers with extended π-conjugated systems often exhibit electrical conductivity after doping, making them suitable for applications as electroactive materials. The aromatic nature and presence of heteroatoms in polymers derived from this compound suggest their potential in this field.

The synthesis of conducting polymers from amino-substituted and hydroxyl-substituted aromatic monomers has been successfully demonstrated. researchgate.netresearchgate.net For example, new conducting polyimines and polynaphthol derivatives have been synthesized electrochemically from amino-hydroxy-naphthalene sulfonic acids. researchgate.netresearchgate.net These polymers show reversible redox behavior and have low electrochemical band gaps, classifying them as semiconductors. Given the structural similarities, polymers based on this compound, particularly polyimines and polybenzoxazoles, are expected to possess electroactive properties suitable for use in sensors, electrochromic devices, and battery components. nih.gov

The combination of polymers and dyes can lead to high-performance materials for a variety of applications. mdpi.comresearchgate.net The this compound structure contains a chromophore that can be exploited to create functional optical materials.

There are two primary approaches to creating dye-containing polymers:

Incorporation into the Polymer Backbone: The monomer itself is a chromophore. By polymerizing it, for instance into a polyimine, the resulting macromolecule is intrinsically colored. Azo-azomethine polymer dyes have been synthesized where an aldehyde-containing azo dye is condensed with an amine, embedding the chromophoric unit directly into the polymer chain. dergipark.org.tr

Attachment as a Pendant Group: The monomer can be chemically attached to a pre-existing polymer backbone. Research has shown that 4-hydroxybenzaldehyde can be reacted with poly(epichlorohydrin) to create an aldehyde-functionalized polymer. This polymer can then be further reacted, for example with picolinium salts, to synthesize pendant hemicyanine dyes. researchgate.net Such dye-containing polymers are promising as highly oriented films for nonlinear optical (NLO) applications, such as second-harmonic generation. researchgate.net

Table 3: Approaches for Creating Dye-Containing and Optical Polymers

Method Description Example Application
Backbone Incorporation The chromophoric monomer is polymerized to form the main chain. Thermally stable polymer dyes dergipark.org.tr
Pendant Group Attachment The chromophore is attached to the side of a pre-formed polymer chain. Nonlinear optical (NLO) materials researchgate.net

Supramolecular Chemistry and Self-Assembly

The unique molecular structure of this compound, featuring amino, hydroxyl, and aldehyde functional groups, makes it a valuable building block in supramolecular chemistry. These groups can participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, which are fundamental to the self-assembly of complex, ordered structures. The strategic placement of these functional groups on the aromatic ring allows for the design of molecules that can recognize and interact with other chemical species, leading to the formation of larger, functional supramolecular assemblies.

Design of Chemosensors and Recognition Systems

The principles of molecular recognition are harnessed to design chemosensors that can selectively detect specific analytes like metal ions or other small molecules. nih.govbohrium.com this compound and its derivatives are employed in the construction of such sensors, where the aldehyde and amino groups can react with an analyte, often through Schiff base formation, to produce a measurable optical or electrochemical signal. nih.govmdpi.com

The design of these chemosensors often relies on modulating photophysical processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov For instance, a sensor molecule might be non-fluorescent in its native state, but upon binding to a target analyte, a chemical reaction or conformational change can inhibit PET or promote ICT, leading to a "turn-on" fluorescent response. nih.gov

Research has shown the development of various optical chemosensors for detecting aldehydes and metal cations. rsc.orgekb.eg These sensors often incorporate amine functionalities that react with aldehydes to form imines (Schiff bases), causing a distinct colorimetric or fluorescent change. nih.gov For example, a benzothiazole-based fluorescent probe with an amino group demonstrated a significant fluorescence response to formaldehyde under acidic conditions due to imine formation. nih.gov Similarly, rhodamine-based sensors can detect metal ions like Cu²⁺ with high sensitivity and selectivity, where the interaction with the metal ion triggers a ring-opening mechanism in the rhodamine dye, resulting in a visible color change and fluorescence enhancement. ekb.eg

Table 1: Examples of Chemosensor Design Principles

Sensor TypeTarget AnalyteMechanism of ActionObservable Change
Benzothiazole-based probeFormaldehydeImine formation, ESIPT modulationDecrease in fluorescence intensity
Rhodamine-based probeCu²⁺ ionsSpirolactam ring-openingColor change (colorless to pink) and fluorescence "turn-on"
Azo-based supramolecular compoundTriethylamineInteraction leading to absorbance changeIncreased absorbance at a specific wavelength

This table illustrates common design principles for chemosensors based on related molecular structures and reaction mechanisms.

Cocrystallization Studies and Non-Linear Optical (NLO) Properties

Cocrystallization is a technique used in crystal engineering to combine two or more different molecular components in a single crystal lattice, creating a new solid form with potentially enhanced properties. This approach is particularly relevant for developing materials with non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics, such as optical frequency conversion. mdpi.commetall-mater-eng.com

While direct studies on this compound are limited in the search results, research on its isomers, like 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde, provides significant insight. mdpi.com These isomers have been cocrystallized with molecules like acridine (B1665455) to form noncentrosymmetric structures, a key requirement for second-harmonic generation (SHG), a second-order NLO phenomenon. mdpi.com The formation of these cocrystals is driven by strong and directional hydrogen bonds (e.g., O–H⋯N) and other interactions like π–π stacking. mdpi.comnih.govresearchgate.net

The NLO response of these organic materials stems from their delocalized π-electron systems. metall-mater-eng.com The efficiency of these materials can be determined by measuring their third-order NLO parameters, such as the nonlinear refractive index (n₂), absorption coefficient (β), and third-order susceptibility (χ³). metall-mater-eng.commetall-mater-eng.com For example, a Schiff base compound, 4-Chloro-2-((phenylimino)methyl)phenol, was found to have a third-order susceptibility (χ³) of 4.07x10⁻⁶ esu. metall-mater-eng.com The calculated energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another indicator of potential NLO activity, with smaller gaps often correlating with higher reactivity and NLO response. mdpi.com

Table 2: NLO Properties of Related Compounds

Compound/CocrystalCrystal SystemKey Intermolecular InteractionsNLO Property/Parameter
Acridine–3-hydroxybenzaldehydeTriclinic P-1O–H⋯N hydrogen bonds, π–π interactionsPotential SHG activity
Acridine–4-hydroxybenzaldehydeMonoclinic P2₁/cO–H⋯N hydrogen bonds, π–π interactionsPotential SHG activity
4-Chloro-2-((phenylimino)methyl)phenol--χ³ = 4.07x10⁻⁶ esu

This table summarizes findings from cocrystallization and NLO studies of isomers and related Schiff base compounds, highlighting the potential for creating NLO materials.

Catalysis and Organocatalysis

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. While this compound itself is not typically used directly as a primary organocatalyst, its functional groups make it a valuable precursor for synthesizing more complex catalytic systems. rsc.orgrsc.org

The amino group, in particular, is a key feature in many organocatalysts, such as proline and its derivatives, which are effective in reactions like aldol (B89426) and Mannich reactions. nih.govresearchgate.net These catalysts often operate through the formation of enamine or iminium ion intermediates. nih.govresearchgate.net The principles of organocatalysis are being applied to develop environmentally friendly, "green" synthetic methods. rsc.org

This compound can be incorporated into larger structures to create heterogeneous catalysts. For example, related compounds like 4-amino-3-hydroxy-1-naphthalenesulfonic acid have been used to functionalize graphene oxide. rsc.org The resulting material acts as a highly efficient and reusable solid acid catalyst for multi-component reactions, such as the synthesis of tetrahydrobenzo[b]pyran derivatives. rsc.org The advantages of such heterogeneous catalysts include ease of separation from the reaction mixture, potential for recycling, and reduction of hazardous waste. rsc.org

In some contexts, aldehydes serve as substrates in catalytic reactions. For instance, the oxidation of aldehydes to carboxylic acids is a fundamental transformation that can be achieved using supramolecular catalysts assembled from components like polyoxometalates and cationic pillar arenes, which can operate at room temperature in aqueous media. frontiersin.org

Mechanistic Biological Interactions and Molecular Targets Focus on Chemical Mechanisms, in Vitro Studies, and Structure Activity Relationship

Structure-Activity Relationship (SAR) Studies from a Chemical Perspective

From a chemical perspective, SAR studies on related benzaldehydes highlight the importance of the substituent groups on the benzene (B151609) ring for biological activity.

In studies of 4-hydroxybenzaldehyde (B117250) derivatives as inhibitors of GABA shunt enzymes, the presence of a carbonyl group (aldehyde), an amino group, and a hydroxyl group at the para position were all found to be important for inhibitory activity. researchgate.netnih.govbiocrick.com The inhibitory effects were attributed to the structural similarity of these molecules to the enzymes' natural substrates, combined with the conjugative effect of the benzene ring, which may be accepted by the active sites of both GABA-T and SSADH. researchgate.netnih.gov This suggests that for 4-Amino-3-hydroxybenzaldehyde, the specific arrangement and interplay of the amino, hydroxyl, and aldehyde groups are critical determinants of its potential biological interactions. The ortho-positioning of the hydroxyl and amino groups could also allow for intramolecular hydrogen bonding, potentially modulating the reactivity of the aldehyde and the molecule's interaction with biological targets.

Mechanistic Pathways of Biological Activity at the Molecular Level (e.g., Antioxidant, Vasculoprotective Mechanisms in vitro)

Direct mechanistic studies on this compound are not widely reported. However, research on its isomers, 3-hydroxybenzaldehyde (B18108) (3-HBA) and 4-hydroxybenzaldehyde (4-HBA), provides insights into plausible mechanisms of action, particularly concerning antioxidant and vasculoprotective effects.

Both 3-HBA and 4-HBA are recognized for their antioxidant properties, which are crucial for mitigating cellular oxidative stress. nih.gov The phenolic hydroxyl group is a key contributor to this activity, acting as a free radical scavenger. nih.gov In vitro studies have shown that 4-HBA can exert protective effects against H₂O₂-induced oxidative stress by activating antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx). nih.gov These compounds are described as strong free radical inhibitors. nih.gov

Furthermore, 3-HBA has demonstrated vasculoprotective effects by inhibiting the proliferation and migration of vascular smooth muscle cells (VSMCs) and suppressing inflammatory markers in human umbilical vein endothelial cells (HUVECs). Similarly, 4-HBA has been shown to promote cell migration and invasion by increasing Src activity, a protein involved in cell signaling. nih.gov These isomers have also been found to regulate apoptosis-related pathways in astrocytes, suggesting a role in cellular protection. nih.govnih.gov Given that this compound shares the core hydroxybenzaldehyde structure, it may plausibly exhibit similar antioxidant and cytoprotective activities, although this requires direct experimental verification.

Computational Approaches in Biological Interaction Studies (e.g., Molecular Docking and Dynamics)

Computational methods like molecular docking are powerful tools for predicting the binding modes and affinities of small molecules to biological targets. While docking studies specifically for this compound are not prevalent, such studies have been conducted on numerous derivatives of its parent structures, particularly Schiff bases and other analogues derived from 4-hydroxybenzaldehyde.

These computational analyses have been used to rationalize the observed biological activities of these derivatives. For example, in the development of anticancer agents, molecular docking was used to predict the binding energy and interactions of α-aminophosphonate derivatives of 4-hydroxybenzaldehyde with the enzyme thymidylate synthase. dovepress.comnih.gov Similarly, Schiff bases derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid have been docked into the active sites of acetylcholinesterase (AChE) and carbonic anhydrase II to predict their binding modes and support their potential as enzyme inhibitors. rsc.org

The table below summarizes findings from selected molecular docking studies on compounds derived from hydroxybenzaldehydes, illustrating the types of targets and interactions that are computationally explored for this class of molecules.

Derivative ClassParent AldehydeEnzyme/Receptor TargetKey Finding from Docking StudyReference
α-Aminophosphonates4-HydroxybenzaldehydeThymidylate Synthase (PDB: 1AN5)Derivatives formed stable complexes with the receptor, with binding energy determined for non-bonding interactions. dovepress.comnih.gov
Schiff Base4-HydroxybenzaldehydeAcetylcholinesterase (AChE), Carbonic Anhydrase II (CA II)Predicted binding to the active sites of both enzymes. rsc.org
Schiff Base Copper Complex3-HydroxybenzaldehydeNot Specified (Anti-diabetic target context)Interaction energies of the ligand and its copper complex surpassed that of metformin. researchgate.net
This table presents computational findings for derivatives of hydroxybenzaldehydes, providing context for the potential interactions of the this compound scaffold.

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

While established methods for the synthesis of substituted benzaldehydes exist, the development of novel and sustainable synthetic routes for 4-Amino-3-hydroxybenzaldehyde remains a key area for future research. Current synthetic strategies often involve multiple steps with potentially hazardous reagents and generate significant waste. The principles of green chemistry are driving the exploration of more environmentally benign and economically viable synthetic pathways.

Future research in this area is expected to focus on several key aspects:

Biocatalysis: The use of enzymes or whole-cell systems to catalyze the synthesis of this compound offers a promising green alternative. Biocatalytic C-H functionalization, for instance, could enable the direct and selective introduction of amino and hydroxyl groups onto a benzaldehyde (B42025) scaffold under mild conditions, minimizing the use of protecting groups and harsh reagents.

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce waste. One-pot reduction/cross-coupling procedures are being explored for the synthesis of various substituted benzaldehydes and could be adapted for this compound.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. The development of flow-based synthetic methods for this compound could lead to more efficient and reproducible production.

Renewable Feedstocks: Investigating the synthesis of this compound from renewable starting materials, such as lignin-derived aromatic compounds, would contribute to a more sustainable chemical industry.

Synthetic ApproachPotential AdvantagesKey Research Challenges
Biocatalysis High selectivity, mild reaction conditions, reduced wasteEnzyme discovery and engineering, substrate scope, process optimization
One-Pot Syntheses Increased efficiency, reduced purification steps, atom economyCompatibility of reagents and reaction conditions
Flow Chemistry Enhanced safety, improved scalability, precise process controlReactor design, catalyst stability, handling of multiphase reactions
Renewable Feedstocks Sustainability, reduced reliance on fossil fuelsDevelopment of efficient conversion pathways, purification from complex mixtures

Exploration of Undiscovered Reactivity Patterns

The interplay of the amino, hydroxyl, and aldehyde functionalities in this compound suggests a rich and largely unexplored reactivity landscape. While condensation and cycloaddition reactions are known for related aminobenzaldehydes, future research will likely uncover novel and synthetically useful transformations.

Key areas for exploration include:

Multicomponent Reactions: The ability of this compound to participate in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, is a promising avenue. These reactions are highly atom-economical and can rapidly generate molecular diversity.

Domino and Cascade Reactions: The strategic positioning of the functional groups could be exploited to design domino or cascade reactions, where a single synthetic operation triggers a series of subsequent transformations, leading to the efficient construction of complex molecular architectures.

Novel Cycloaddition Reactions: Beyond simple imine formation, the potential for this compound to participate in various pericyclic reactions, such as [3+2] or [4+2] cycloadditions, could lead to the synthesis of novel heterocyclic scaffolds.

Metal-Catalyzed Cross-Coupling Reactions: The aromatic ring of this compound can be further functionalized through various metal-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of derivatives with tailored properties.

Integration into Advanced Functional Materials

The unique electronic and structural features of this compound make it an attractive building block for the design and synthesis of advanced functional materials with applications in electronics, catalysis, and separations.

Emerging areas of interest include:

Metal-Organic Frameworks (MOFs): The carboxylate analogue, 3-amino-4-hydroxybenzoic acid, has been successfully used as a linker in the synthesis of multifunctional lanthanide-based MOFs. researchgate.net This suggests that this compound, after conversion to a suitable linker, could be employed to construct novel MOFs with interesting magnetic, luminescent, and gas adsorption properties. The amino and hydroxyl groups can serve as additional coordination sites or be post-synthetically modified to tune the properties of the resulting framework.

Schiff Base Polymers and Complexes: The condensation of this compound with various amines can lead to the formation of Schiff base polymers. These materials are known for their thermal stability, and their coordination with metal ions can yield complexes with interesting catalytic and biological activities. Current time information in Edmonton, CA.copernicus.org Future work could focus on synthesizing and characterizing novel polymers and exploring their applications in areas such as catalysis and sensing.

Optoelectronic Materials: The presence of both electron-donating and electron-withdrawing groups in the molecule suggests that its derivatives could possess interesting photophysical properties. By incorporating this scaffold into larger conjugated systems, it may be possible to develop new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optics.

Material ClassPotential ApplicationsResearch Focus
Metal-Organic Frameworks (MOFs) Gas storage and separation, catalysis, sensing, magnetism, luminescenceDesign of linkers from this compound, synthesis of novel MOFs, characterization of properties
Schiff Base Polymers Catalysis, chemosensors, thermal-resistant materialsSynthesis of new polymers and copolymers, investigation of metal complexes, evaluation of material properties
Optoelectronic Materials OLEDs, OPVs, nonlinear opticsSynthesis of extended conjugated systems, study of photophysical properties, device fabrication and testing

Deepening Mechanistic Understanding at the Quantum and Molecular Levels

A thorough understanding of the reaction mechanisms and electronic properties of this compound is crucial for its rational application in synthesis and materials science. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to investigate these aspects at the molecular and quantum levels.

Future computational studies could focus on:

Reaction Pathway Analysis: DFT calculations can be used to model the reaction pathways of known and potential reactions of this compound, providing insights into transition state geometries, activation energies, and the influence of substituents and solvents. nih.gov This knowledge can guide the optimization of reaction conditions and the discovery of new reactivity.

Electronic Structure and Spectroscopic Properties: Computational methods can be employed to calculate the electronic structure, molecular orbitals (HOMO-LUMO), and predict spectroscopic properties (e.g., UV-Vis, NMR) of this compound and its derivatives. This information is valuable for understanding its reactivity and for the rational design of new functional molecules.

Non-Covalent Interactions: The amino and hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, which can influence the crystal packing, solubility, and reactivity of the molecule. Computational studies can provide a detailed understanding of these interactions.

Novel Applications in Sensing and Molecular Recognition

The ability of the amino and hydroxyl groups of this compound to interact with various analytes through hydrogen bonding, coordination, and other non-covalent interactions makes it a promising platform for the development of chemical sensors and molecular recognition systems.

Future research in this area may include:

Chemosensors for Ions and Molecules: By incorporating this compound into larger molecular frameworks, it may be possible to design chemosensors that exhibit a detectable change in their optical or electrochemical properties upon binding to specific ions or molecules. The aldehyde group can be readily modified to introduce a signaling unit (e.g., a fluorophore).

Supramolecular Assemblies: The molecule's capacity for self-assembly through hydrogen bonding can be exploited to construct well-defined supramolecular structures. These assemblies could find applications in areas such as drug delivery, catalysis, and materials science.

Biomolecular Recognition: The structural motifs present in this compound are found in some biologically active molecules. This suggests that its derivatives could be designed to interact with specific biological targets, such as proteins or nucleic acids, with high affinity and selectivity.

Q & A

Q. What are the optimal synthetic routes for 4-Amino-3-hydroxybenzaldehyde, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer: A common approach involves selective functionalization of benzaldehyde derivatives. For example, reductive amination of 3-hydroxy-4-nitrobenzaldehyde using catalytic hydrogenation (e.g., Pd/C or Raney Ni) can yield the target compound. Reaction parameters such as solvent polarity (e.g., ethanol or methanol), temperature (40–60°C), and hydrogen pressure (1–3 atm) significantly impact yield. Monitoring reaction progress via TLC or HPLC is critical to avoid over-reduction .

Q. How should researchers approach the purification of this compound given its solubility profile?

  • Methodological Answer: Due to its polar functional groups (-NH₂ and -OH), the compound exhibits moderate solubility in ethanol and water. Recrystallization from ethanol/water mixtures (1:3 v/v) at 4°C is effective. For impurities with similar polarity, column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate:hexane 3:7 to 7:3) can isolate the product. Centrifugation post-crystallization ensures high purity (>95%) .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

  • Methodological Answer:
  • NMR : 1^1H NMR in DMSO-d₆ should show characteristic signals: δ 9.70 (CHO), δ 6.7–7.2 (aromatic protons), and δ 4.8–5.2 (exchangeable -NH₂/-OH). 13^{13}C NMR confirms carbonyl (δ ~190 ppm) and aromatic carbons .
  • HPLC : Use a C18 column with UV detection at 254 nm. A mobile phase of 0.1% TFA in acetonitrile/water (30:70) achieves baseline separation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel synthetic applications?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, highlighting nucleophilic sites (e.g., amino group) and electrophilic regions (aldehyde). Molecular docking studies predict interactions with biological targets (e.g., enzymes), while logP calculations (experimental log Pow ~0.7) inform solvent compatibility .

Q. What strategies are effective in resolving contradictions in reported stability data for this compound under varying pH and temperature conditions?

  • Methodological Answer: Discrepancies in stability studies often arise from oxidation sensitivity. Accelerated stability testing (40°C/75% RH) with LC-MS monitoring identifies degradation products (e.g., quinone derivatives). Buffered solutions (pH 5–7) in inert atmospheres (N₂) minimize decomposition. Comparative studies using DSC/TGA clarify thermal degradation thresholds .

Q. What advanced methodologies are available for studying the tautomeric behavior of this compound in solution?

  • Methodological Answer: Variable-temperature 1^1H NMR in D₂O/CD₃OD mixtures tracks tautomeric equilibria (enol-imine vs. keto-amine). UV-Vis spectroscopy (200–400 nm) at different pH levels quantifies tautomer populations. Time-resolved fluorescence spectroscopy reveals kinetics of interconversion, with excitation at 280 nm .

Notes on Data Contradictions

  • Solubility Variations : Discrepancies in aqueous solubility (e.g., 8.45 mg/mL at 25°C vs. higher values in ethanol) necessitate solvent polarity adjustments during purification.
  • Stability Conflicts : Conflicting thermal degradation thresholds (e.g., mp discrepancies in analogs ) highlight the need for controlled environmental testing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.